Product packaging for (3-methyl-1H-pyrazol-5-yl)methanol(Cat. No.:CAS No. 17607-71-5; 29004-73-7)

(3-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2981059
CAS No.: 17607-71-5; 29004-73-7
M. Wt: 112.132
InChI Key: SYDSMFCVIJNHEN-UHFFFAOYSA-N
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Description

Significance of Pyrazole-based Compounds in Chemical Sciences

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. mdpi.com Compounds incorporating this scaffold are recognized as "privileged structures" in medicinal chemistry and drug discovery programs due to their extensive pharmacological properties. rsc.org These properties include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities. rsc.orgnih.gov The versatility of the pyrazole ring allows for the synthesis of a diverse range of derivatives with tailored biological functions. nih.gov

The development of green and sustainable synthetic methods for pyrazole derivatives has been a major focus in recent years. rsc.orgbohrium.com Researchers are increasingly employing energy-efficient techniques like microwave and ultrasound-assisted synthesis, as well as environmentally benign catalysts and solvents, to produce these valuable compounds. rsc.orgrsc.orgbohrium.com

Overview of (3-methyl-1H-pyrazol-5-yl)methanol Research Landscape

This compound, with the chemical formula C5H8N2O, serves as a key starting material and intermediate in organic synthesis. uni.luvibrantpharma.com Its structural isomer is (1-methyl-1H-pyrazol-3-yl)methanol. uni.lu The presence of both a nucleophilic hydroxyl group and the pyrazole ring system allows for a variety of chemical transformations, making it a versatile building block for more complex molecules with potential applications in medicinal chemistry, agrochemicals, and material science.

Research on this compound often involves its synthesis and subsequent use in multi-step reaction sequences. For instance, it can be prepared from precursors like 3-methyl-1H-pyrazol-5(4H)-one. rjpbcs.comjmchemsci.com The synthesis of related pyrazolone (B3327878) derivatives often starts with the reaction of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate. rjpbcs.comjmchemsci.comrsisinternational.org The resulting pyrazolone can then be functionalized in various ways. ekb.egresearchgate.net

The compound and its derivatives are frequently characterized using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures. rjpbcs.comacademie-sciences.fr X-ray crystallography has also been employed to determine the precise three-dimensional arrangement of atoms in related pyrazole structures. researchgate.netiucr.org

Interactive Data Table: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H8N2O uni.luvibrantpharma.com
Monoisotopic Mass 112.06366 Da uni.lu
CAS Number 17607-71-5 vibrantpharma.com
Purity 97% vibrantpharma.com

The research landscape for this compound and its derivatives is dynamic, with ongoing efforts to explore new synthetic routes and applications. The development of efficient and selective reactions involving this compound is crucial for advancing its utility in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B2981059 (3-methyl-1H-pyrazol-5-yl)methanol CAS No. 17607-71-5; 29004-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDSMFCVIJNHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-71-5
Record name (3-methyl-1H-pyrazol-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic and Structural Elucidation of 3 Methyl 1h Pyrazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

The ¹H NMR spectrum of (3-methyl-1H-pyrazol-5-yl)methanol is characterized by distinct signals corresponding to each unique proton environment in the molecule. The expected signals include a singlet for the methyl protons (-CH₃), a singlet for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and a singlet for the lone proton on the pyrazole (B372694) ring (C4-H). The protons on the nitrogen (NH) and oxygen (OH) atoms are also observable, often as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

In a typical deuterated solvent like DMSO-d₆, the methyl group protons are expected to resonate in the upfield region, around δ 2.1-2.3 ppm. The methylene protons, being adjacent to an electronegative oxygen atom, appear further downfield, typically in the range of δ 4.5-4.7 ppm. The pyrazole ring proton at the C4 position is anticipated to produce a singlet at approximately δ 6.0-6.2 ppm. mdpi.com The NH and OH protons exhibit exchangeable behavior and appear as broad signals.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound.
Proton TypeAbbreviationMultiplicityPredicted Chemical Shift (ppm)Integration
Methyl-CH₃Singlet~2.23H
Methylene-CH₂OHSinglet~4.62H
Pyrazole RingC4-HSinglet~6.11H
AmineN-HBroad SingletVariable1H
HydroxylO-HBroad SingletVariable1H

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, five distinct carbon signals are expected. The methyl carbon (-CH₃) typically appears at the highest field (lowest chemical shift), around 10-15 ppm. academie-sciences.fr The hydroxymethyl carbon (-CH₂OH) is found further downfield, generally in the δ 55-65 ppm range.

The three carbons of the pyrazole ring have characteristic shifts: the C4 carbon resonates at approximately 103-105 ppm, while the C3 and C5 carbons, being adjacent to nitrogen atoms, appear significantly downfield, often in the region of δ 140-160 ppm. academie-sciences.frekb.eg

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignment. An HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming the C-H connectivities of the methyl, methylene, and C4-H groups. An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire molecular structure by, for example, showing a correlation between the methylene protons and the C5 carbon of the pyrazole ring. mdpi.comsemanticscholar.org

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound by measuring its mass-to-charge ratio (m/z).

ESI-MS is a soft ionization technique ideal for polar molecules like this compound. In positive ion mode, the spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. Given the molecular weight of 112.13 g/mol , this primary ion would appear at an m/z of approximately 113. bldpharm.combldpharm.com Other common adducts that may be observed include the sodium adduct [M+Na]⁺ at m/z ~135 and the potassium adduct [M+K]⁺ at m/z ~151. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ~111. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound. uni.lu
Adduct IonFormulaPredicted m/z
[M+H]⁺C₅H₉N₂O⁺113.07094
[M+Na]⁺C₅H₈N₂NaO⁺135.05288
[M-H]⁻C₅H₇N₂O⁻111.05638

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. The theoretical monoisotopic mass of this compound (C₅H₈N₂O) is calculated to be 112.06366 Da. uni.lu Consequently, the protonated molecule [M+H]⁺ should have an exact mass of 113.07094 Da. uni.lu Experimental measurement of this exact m/z value to within a few parts per million (ppm) of the theoretical value serves as definitive confirmation of the molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, detects the characteristic vibrations of functional groups within a molecule. The IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the N-H stretch of the pyrazole ring also contributing in this area. rjpbcs.com Just below 3000 cm⁻¹, sharp peaks corresponding to the C-H stretching of the methyl and methylene groups would be present. The "fingerprint region" (below 1650 cm⁻¹) contains vibrations characteristic of the pyrazole ring, including C=N and C=C stretching vibrations between 1400-1650 cm⁻¹. mdpi.comrjpbcs.com A distinct C-O stretching vibration from the alcohol group is also expected, typically appearing in the 1050-1250 cm⁻¹ range.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) group, the pyrazole ring (C=N, N-H, C-H), and the methyl (-CH3) group.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the pyrazole ring is also expected in a similar region, typically around 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrazole ring would appear in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

The C=N stretching vibration within the pyrazole ring is expected to produce a peak in the range of 1580-1650 cm⁻¹. The C-N stretching vibration may be observed around 1300-1350 cm⁻¹. Bending vibrations for the -OH group are expected around 1330-1440 cm⁻¹ (in-plane) and a broad peak around 650-700 cm⁻¹ (out-of-plane). The C-O stretching of the primary alcohol would likely be found in the 1000-1075 cm⁻¹ region.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3100N-H StretchPyrazole ring
3600-3200O-H Stretch (H-bonded)Hydroxyl
3000-2850C-H StretchMethyl group
1650-1580C=N StretchPyrazole ring
1580-1490C=C StretchPyrazole ring
1470-1430C-H BendMethyl group
1260-1000C-O StretchPrimary alcohol

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

For this compound, the pyrazole ring, with its delocalized π-electron system, is expected to give rise to strong Raman scattering. The symmetric stretching vibrations of the C=C and C=N bonds within the ring would be particularly prominent. The C-H stretching vibrations of the methyl group and the pyrazole ring would also be observable.

Although specific Raman data for this compound is not available in the provided search results, a study on 3-methyl-1-phenylpyrazole provides insight into the expected Raman signals for a similar pyrazole ring system. This study highlights the utility of Raman spectroscopy in analyzing the vibrational modes of the pyrazole core.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
3150-3100Aromatic C-H StretchPyrazole ring
3000-2900Aliphatic C-H StretchMethyl group
1620-1580Ring StretchingPyrazole ring
1580-1550Ring StretchingPyrazole ring
1450-1430CH₂ ScissoringMethylene group
1300-1200Ring BreathingPyrazole ring
1050-1000C-C Stretch
850-800Ring PuckeringPyrazole ring

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound would reveal the planarity of the pyrazole ring and the orientation of the methyl and methanol (B129727) substituents relative to the ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazole ring, which govern the crystal packing.

While the crystal structure for this compound has not been specifically reported in the search results, data for related pyrazole derivatives illustrate the type of information that can be obtained. For instance, the crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane was determined to be monoclinic with space group P2_1/n. Such studies provide precise bond lengths and angles and reveal the supramolecular architecture established through intermolecular forces. In another example, the crystal structure of a zinc complex containing a pyrazole ligand, bis{1-phenyl-3-methyl-4-[(quinolin-3-yl)iminomethyl-κN]-1H-pyrazol-5-olato-κO}zinc methanol 2.5-solvate, was found to be triclinic with space group P-1 iucr.org.

Table 3: Illustrative Crystal Data for a Related Pyrazole Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0881
b (Å)13.4178
c (Å)9.0985
β (°)111.630
Volume (ų)1371.82
Z4

Note: The data in this table is for a related compound, tris(3-methyl-1H-pyrazol-1-yl)methane, and is provided for illustrative purposes only.

Coordination Chemistry of 3 Methyl 1h Pyrazol 5 Yl Methanol and Its Derivatives

Applications in Heterogeneous Catalysis

The field of heterogeneous catalysis is continually seeking novel, stable, and efficient catalytic materials. Pyrazole-based compounds have emerged as versatile ligands and building blocks for the development of such catalysts due to their robust coordination properties and the ability to form stable complexes with a variety of metal centers. nih.govacs.org While direct applications of (3-methyl-1H-pyrazol-5-yl)methanol in heterogeneous catalysis are not extensively documented, its derivatives and related pyrazole (B372694) structures have shown significant promise, particularly when incorporated into solid supports like metal-organic frameworks (MOFs) or anchored onto materials such as silica (B1680970). researchgate.netresearchgate.net The functional groups of this compound, namely the pyrazole ring with its coordinating nitrogen atoms and the reactive hydroxyl group, make it an excellent candidate for immobilization and the creation of novel heterogeneous catalysts.

The pyrazole moiety can act as a robust anchor for metal ions, while the hydroxyl group offers a convenient point of attachment to a solid support or for further functionalization. This dual functionality allows for the design of supported metal complexes where the active catalytic center is a metal ion coordinated to the pyrazole ring, and the entire complex is rendered heterogeneous by its linkage to the support via the original hydroxymethyl group.

One of the primary strategies for creating heterogeneous catalysts from pyrazole derivatives involves their immobilization on solid supports. Silica-functionalized heterogeneous catalysts, for instance, have garnered considerable interest for the synthesis of pyrazole-based compounds and other organic transformations. researchgate.net This approach offers advantages such as ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and enhanced stability. researchgate.net

A hypothetical heterogeneous catalyst derived from this compound could be synthesized by grafting it onto a silica support. The hydroxyl group of the pyrazole derivative could react with surface silanol (B1196071) groups on silica, or it could be modified with a linker molecule, such as a silane (B1218182) coupling agent, to facilitate a stronger covalent attachment. Subsequent metallation with a suitable metal precursor (e.g., cobalt, copper, palladium) would yield a supported metal-pyrazole complex. Such a catalyst could potentially be active in a range of reactions, including oxidation and cross-coupling reactions, mirroring the activity of other pyrazole-based catalysts.

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Pyrazole-based ligands are excellent candidates for MOF synthesis due to their ability to form stable, well-defined coordination structures. Cobalt(II) complexes forming MOFs with pyrazole-based ligands have been shown to be effective in heterogeneous catalytic oxidation reactions using molecular oxygen at ambient temperatures. researchgate.netccsenet.org For example, MOFs constructed from cobalt clusters and pyrazolate-based ligands have demonstrated high catalytic activity in the oxygen evolution reaction. researchgate.netccsenet.org

While a specific MOF using this compound as the primary ligand is not reported, its structural motifs are present in more complex pyrazole ligands used for MOF construction. The insights gained from these studies can be extrapolated to predict the potential of MOFs derived from this simpler pyrazole. A notable example is the use of 1,4-bis[(3,5-dimethyl)pyrazol-4-yl] ligands to create cobalt-containing MOFs (MFU-1 and MFU-2) that are stable against hydrolysis and active in oxidation reactions with tert-butyl hydroperoxide. researchgate.net The stability and catalytic activity of these materials underscore the potential of pyrazole-based MOFs in heterogeneous catalysis.

The following table summarizes the catalytic activity of a pyrazolate-based cobalt(II)-containing MOF, MFU-1, in the oxidation of various organic substrates.

SubstrateProductConversion (%)
CyclohexaneCyclohexanol/Cyclohexanone (B45756)15
Adamantane1-Adamantanol/2-Adamantanone28
EthylbenzeneAcetophenone65
DiphenylmethaneBenzophenone85

Table 1: Catalytic oxidation reactions using MFU-1 as a heterogeneous catalyst. Data sourced from studies on pyrazolate-based MOFs. researchgate.net

Derivatives of this compound, specifically 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)s, have been synthesized efficiently using heterogeneous catalysts. These reactions often proceed via a one-pot, multi-component approach, which is environmentally friendly and atom-economical. academie-sciences.fracademie-sciences.fr For instance, the synthesis of these bis(pyrazole) derivatives can be catalyzed by reusable solid catalysts like alum (KAl(SO₄)₂·12H₂O) under solvent-free conditions or in water, highlighting a green chemistry approach. academie-sciences.frresearchgate.net

A magnetic nanocatalyst, poly(aniline-co-melamine)@MnFe₂O₄, has also been successfully employed for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives. nih.govfrontiersin.org This catalyst demonstrates high activity, stability, and can be easily recovered using an external magnet for reuse over several cycles without significant loss of efficiency. nih.govfrontiersin.org The use of such advanced materials as catalysts for the synthesis of complex molecules derived from pyrazoles showcases the broad potential of this class of compounds in heterogeneous catalysis.

The following table presents data on the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives using a magnetic nanocatalyst.

AldehydeProduct Yield (%)Reaction Time (min)
Benzaldehyde9630
4-Chlorobenzaldehyde9535
4-Nitrobenzaldehyde9825
4-Methylbenzaldehyde9440

Table 2: Synthesis of bis(pyrazole) derivatives using a poly(aniline-co-melamine)@MnFe₂O₄ nanocatalyst. Data sourced from studies on advanced nanocatalysts for pyrazole derivative synthesis. nih.govfrontiersin.org

Catalytic Applications and Biocatalysis Involving 3 Methyl 1h Pyrazol 5 Yl Methanol

Substrate in Enzyme-Catalyzed Reactions

There is no available scientific literature describing (3-methyl-1H-pyrazol-5-yl)methanol as a substrate in enzyme-catalyzed reactions.

Role in Methylation Reactions within Biocatalytic Systems

No studies have been found that investigate the role of this compound in enzyme-catalyzed methylation reactions.

Utility as a Reagent in Organic Synthesis

While pyrazole (B372694) derivatives are widely used in organic synthesis, there is no specific information available regarding the utility of this compound as a reagent in catalytic organic synthesis.

Development of Novel Catalytic Systems Utilizing the Compound

There are no published studies on the development of novel catalytic systems that specifically utilize this compound as a ligand or precursor. Pyrazole scaffolds are known to be effective ligands for various transition metals in catalysis, but research has not yet extended to this particular derivative.

Mechanistic Investigations of Catalytic Pathways

Due to the absence of any reported catalytic applications for this compound, there have been no mechanistic investigations of catalytic pathways involving this compound.

Biological Activity Mechanisms and Pre Clinical Pharmacological Research Excluding Clinical Data

Interaction with Biological Targets at the Molecular Level

The pyrazole (B372694) ring system is a key feature in numerous clinically approved drugs, highlighting its importance as a pharmacophore. mdpi.com The biological activity of pyrazole derivatives is attributed to their ability to interact with a variety of biological targets, a property that is significantly influenced by the nature and position of their functional groups. hilarispublisher.com

The functional groups on the pyrazole ring are crucial in defining the molecule's biological activity. The hydroxymethyl group (-CH₂OH) in (3-methyl-1H-pyrazol-5-yl)methanol can enhance solubility and bioavailability, potentially increasing its therapeutic efficacy. mdpi.com This group can also participate in hydrogen bonding with biological targets, which can be a key factor in its mechanism of action.

While specific in vitro binding and efficacy data for this compound is not extensively detailed in the reviewed literature, studies on its derivatives provide significant insights. For example, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues, which share a similar pyrazole core, have been evaluated for their effects on microtubule assembly. researchgate.net Certain derivatives in this class demonstrated effective inhibition of microtubule assembly, suggesting they could act as microtubule-destabilizing agents. researchgate.net

Furthermore, derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), with some compounds showing IC₅₀ values in the micromolar range. epa.gov Specifically, compounds 9g and 8h in one study emerged as potent sEH inhibitors with IC₅₀ values of 0.224 ± 0.014 and 0.220 ± 0.03 μM, respectively. epa.gov Another study on pyrazole derivatives as androgen receptor antagonists identified a compound (10e) that selectively inhibited LNCaP cell growth with an IC₅₀ value of 18 μmol/l. nih.gov These findings, although not on the exact parent compound, highlight the potential of the (3-methyl-1H-pyrazol-5-yl) scaffold in targeted therapies.

Exploration in Medicinal Chemistry Development

The structural versatility of this compound makes it a valuable starting point for the development of new drugs. Researchers have explored its derivatives for a range of therapeutic applications.

The pyrazole nucleus is a well-established scaffold for antimicrobial agents. researchgate.net Derivatives of this compound have shown promise in this area. For instance, (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol derivatives have demonstrated moderate antibacterial effects.

DerivativeBacterial StrainMIC (µg/mL)
(4-bromo-3-methyl-1H-pyrazol-5-yl)methanol derivativeStaphylococcus aureus32
Escherichia coli64

This data indicates that modifications, such as the introduction of a bromine atom, can confer antibacterial activity to the this compound backbone. Further research has explored a variety of pyrazole derivatives against different microbial strains, with some showing significant activity. fluorochem.co.ukmdpi.com

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a prime example. globalresearchonline.net Research into derivatives of this compound has also shown potential in this area. A series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides, synthesized by condensing diketopiperazines with appropriate anilines, exhibited good anti-inflammatory activity in a rat paw edema model induced by carrageenan, with low toxicity. epa.gov

Another study on pyrazolone (B3327878) derivatives, which are structurally related, found that several compounds exhibited significant anti-inflammatory activity. rjpbcs.com For example, compounds 6a, 6b, and 9b showed higher activity after 3 hours (78.06% to 86.67% inhibition) than the reference drug phenylbutazone (B1037) (70.56% inhibition). rjpbcs.com These studies underscore the potential of the pyrazole scaffold in developing new anti-inflammatory agents.

The development of pyrazole-based anticancer agents is an active area of research. hilarispublisher.comsmolecule.com Derivatives of this compound have been investigated for their potential as antitumor agents. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a wide range of tumor cell lines. One compound from this series, compound 14, was shown to induce cell cycle arrest at the G0/G1 interphase and exhibited selective inhibition of a human B-cell lymphoma cell line (BJAB).

In another study, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the human breast cancer cell line (MCF7). fluorochem.co.uk Several of these compounds showed potent antitumor activity, with compound 10e having an IC₅₀ value of 11 µM. fluorochem.co.uk Furthermore, tridentate compounds based on (3,5-dimethyl-1H-pyrazol-1-yl)methanol exhibited moderate antitumor activity against three human cancer cell lines. hilarispublisher.com

Derivative ClassCancer Cell LineObserved ActivityIC₅₀ Value
1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acidHuman B-cell lymphoma (BJAB)Selective inhibition, G0/G1 cell cycle arrestNot specified
Pyrazolo[3,4-d]pyrimidin-4-one (Compound 10e)Human breast cancer (MCF7)Potent cytotoxic effect11 µM
Tridentate compounds from (3,5-dimethyl-1H-pyrazol-1-yl)methanolThree human cancer cell linesModerate antitumor activityNot specified

These pre-clinical findings highlight the significant potential of this compound and its derivatives as a foundation for the development of novel therapeutic agents across various disease areas. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles for potential clinical applications.

Modulation of Cellular Processes in Experimental Systems

The chemical compound this compound and its derivatives have been the subject of pre-clinical research to understand their effects on various cellular processes. These investigations have primarily focused on their potential to modulate immune responses and interfere with enzymatic activities crucial for cell function and survival.

Inhibition of Phagocytosis by Derived Analogs

A significant area of research has been the exploration of pyrazole derivatives as inhibitors of phagocytosis, a key process in immune thrombocytopenia (ITP) where macrophages destroy antibody-coated platelets. nih.gov Studies have revealed that dimeric forms of five-membered heterocycles, particularly those based on a pyrazole core, show potential in inhibiting the phagocytosis of antibody-opsonized human red blood cells by macrophages. nih.gov

In the pursuit of effective small molecule therapeutics for ITP, a structure-activity relationship (SAR) study of a series of bis-pyrazole molecules with different linkers (-C-C-, -C-N-, and -C-O-) was conducted. nih.gov This research identified three promising candidates, with the hydroxypyrazole derivative compound 50 emerging as the most potent inhibitor, exhibiting an IC50 of 14 ± 9 μM for the inhibition of phagocytosis of antibody-opsonized human red blood cells. nih.govresearchgate.net Notably, these compounds did not show significant apoptosis-inducing potential in peripheral blood mononuclear cells (PBMCs). nih.gov

Earlier investigations into disulfide-linked pyrazole derivatives also demonstrated their ability to inhibit the phagocytosis of opsonized blood cells. hematologyresjournal.com The pyrazole core has been identified as a promising scaffold for developing efficacious phagocytosis inhibitors with low toxicity. mdpi.com A screening of a chemical library containing various heterocyclic cores confirmed that molecules with a pyrazole structure were the most promising hits for inhibiting phagocytosis. mdpi.com Further studies on pyrazoline and isoxazole (B147169) derivatives have also shown their capacity to modulate the innate immune response of phagocytes. researchgate.net

Compound IDLinker TypeKey Structural FeaturesPhagocytosis Inhibition (IC50)Reference
Compound 50 HydroxypyrazoleDimeric pyrazole14 ± 9 μM nih.govresearchgate.net
KB-151 Not SpecifiedSubstituted phenyl pyrazoleLow µM range hematologyresjournal.commdpi.com
KB-208 Not SpecifiedSubstituted phenyl pyrazoleLow µM range hematologyresjournal.commdpi.com

Research into PARG Enzyme Inhibition by Structurally Related Compounds

Structurally related pyrazole compounds have been investigated for their ability to inhibit poly(ADP-ribose) glycohydrolase (PARG), an enzyme critical for the DNA damage response pathway. illinois.edu PARG is responsible for the breakdown of poly(ADP-ribose) (PAR) chains, which are synthesized by PARP enzymes in response to DNA damage. illinois.edunih.gov Inhibition of PARG leads to the accumulation of PAR, which can disrupt DNA repair processes and induce cell death, making it a potential target for anticancer therapies. illinois.edunih.gov

One potent and selective PARG inhibitor containing a pyrazole moiety is PDD 00017273 , with an IC50 of 26 nM. medchemexpress.com This compound has been shown to stall replication forks and induce DNA damage that requires homologous recombination for repair. medchemexpress.com The inhibition of PARG by such compounds can lead to the sequestration of NAD+, potentiating the metabolic lethality of alkylating chemotherapy in certain cancer cells. nih.gov The pyrazole ring is a key feature in the design of potent PARP and PARG inhibitors. nih.gov

CompoundTarget EnzymeInhibition (IC50)Key Research FindingReference
PDD 00017273 PARG26 nMStalls replication forks and induces DNA damage. medchemexpress.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of pyrazole derivatives is highly dependent on their structural features. SAR studies have been crucial in identifying the key molecular determinants for their inhibitory effects on phagocytosis and PARG.

In the context of PARG inhibition, the pyrazole ring plays a crucial role in the binding of inhibitors to the enzyme. nih.gov SAR studies on pyrazole-based PARP inhibitors have shown that the pyrazole ring can form important π–π stacking interactions within the enzyme's active site. nih.gov For the potent PARG inhibitor PDD 00017273 , the specific substitution pattern on the pyrazole ring, along with the other chemical moieties, contributes to its high potency and selectivity. medchemexpress.com The design of such inhibitors often involves creating a structure where a nitrogen atom in the pyrazole ring can participate in critical hydrogen bonding interactions. nih.gov

General SAR studies on pyrazole derivatives have also revealed that they can act as bioisosteres for other aromatic rings and can function as both hydrogen bond donors and acceptors, making them versatile scaffolds in drug design. nih.gov The specific substitutions at various positions on the pyrazole ring can be tailored to achieve desired pharmacological activities and selectivity for different biological targets. nih.govresearchgate.net

Derivatives and Analogs: Synthesis and Structure Function Relationship

N-Alkylation of the Pyrazole (B372694) Nitrogen

The presence of a reactive, pyrrole-like nitrogen atom in the pyrazole ring allows for facile N-alkylation. This substitution is a key strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. nih.gov The alkylation of asymmetrically substituted pyrazoles, such as (3-methyl-1H-pyrazol-5-yl)methanol, can theoretically yield two regioisomers, with the substituent at the N1 or N2 position. nih.govnih.gov The ratio of these isomers is influenced by the reaction conditions, the nature of the substituents on the pyrazole ring, and the alkylating agent used. nih.govresearchgate.net

The synthesis of N-alkylated analogs of this compound typically involves a two-step process starting from a precursor like ethyl 3-methyl-1H-pyrazole-5-carboxylate. This precursor is first N-alkylated, followed by the reduction of the ester group to the corresponding primary alcohol.

Synthesis of (1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol: A common route involves the N-benzylation of ethyl 3-methyl-1H-pyrazole-5-carboxylate using benzyl (B1604629) bromide in the presence of a base such as potassium carbonate in an anhydrous solvent like acetonitrile. The reaction is typically stirred at room temperature. Following the benzylation, the resulting ester, ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, is reduced. A powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) is used to convert the ester to (1-benzyl-3-methyl-1H-pyrazol-5-yl)methanol. google.com

Synthesis of 1-Methyl and 1-Ethyl Analogs: The synthesis of 1-methyl and 1-ethyl analogs follows a similar pathway. The N-alkylation of the pyrazole precursor is achieved using methyl iodide or ethyl iodide. ktu.eduresearchgate.net These reactions are often performed in the presence of a base like potassium hydroxide (B78521) or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). ktu.eduresearchgate.net The subsequent reduction of the ester functionality to the hydroxymethyl group is carried out using LAH, analogous to the synthesis of the benzyl derivative. google.com It is important to note that N-alkylation of asymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers, which may require chromatographic separation. researchgate.netktu.edu

AnalogStarting MaterialKey ReagentsProduct
1-BenzylEthyl 3-methyl-1H-pyrazole-5-carboxylate1. Benzyl bromide, K₂CO₃2. LiAlH₄, THF(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol google.com
1-MethylEthyl 3-methyl-1H-pyrazole-5-carboxylate1. Methyl iodide, KOH/NaH2. LiAlH₄, THF(1,3-Dimethyl-1H-pyrazol-5-yl)methanol ktu.eduresearchgate.net
1-EthylEthyl 3-methyl-1H-pyrazole-5-carboxylate1. Ethyl iodide, KOH/NaH2. LiAlH₄, THF(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol ktu.eduresearchgate.net

The introduction of a substituent at the N1 position of the pyrazole ring significantly alters the molecule's properties.

Chemical Reactivity: N-substitution eliminates the acidic proton of the pyrazole ring, removing its amphoteric character and preventing it from acting as a hydrogen bond donor at that position. encyclopedia.pubmdpi.com This change can affect the molecule's solubility and intermolecular interactions. The electronic nature of the N-substituent also influences the aromaticity and electron density of the pyrazole ring. researchgate.net For instance, electron-withdrawing groups can decrease the ring's aromaticity and basicity. mdpi.comresearchgate.net Steric hindrance from bulky N-substituents can also influence the reactivity of adjacent functional groups and control the regioselectivity of further substitutions on the ring. researchgate.netmdpi.com

Biological Activity: N-substituents play a pivotal role in determining the biological activity of pyrazole-containing compounds. nih.gov The size, lipophilicity, and hydrogen bonding capacity of the N-substituent can modulate the binding affinity and selectivity of the molecule for its biological target. nih.govscirp.org In many pyrazole-based pharmaceuticals, the N-substituent is a key element of the pharmacophore, directly interacting with the active site of an enzyme or receptor. For example, in certain protein kinase inhibitors, the N-alkyl group occupies a specific hydrophobic pocket, and its identity is crucial for potency and selectivity. The substitution pattern is also critical for optimizing pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Modifications of the Hydroxymethyl Moiety

The hydroxymethyl group at the C5 position is a versatile functional handle for further chemical derivatization, allowing for the synthesis of esters, ethers, and products of oxidation and reduction.

Ester Derivatives: Esterification of the primary alcohol can be readily achieved through standard acylation methods. Reaction of this compound or its N-alkylated analogs with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, yields the corresponding ester derivatives. These reactions are typically performed in aprotic solvents like dichloromethane (B109758) or THF. The synthesis of esters can be used to introduce a wide variety of functional groups and to create prodrugs that may enhance bioavailability.

Ether Derivatives: Ether derivatives can be synthesized via a Williamson ether synthesis-type reaction. A common approach involves the initial conversion of the hydroxymethyl group into a better leaving group, such as a mesylate or tosylate. For example, reacting an N-alkylated (3-methyl-pyrazol-5-yl)methanol with methanesulfonyl chloride in the presence of a base like triethylamine yields the mesylate intermediate. google.com This intermediate can then be treated with an alkoxide or a phenoxide, often in the presence of a base like cesium carbonate in a solvent such as acetonitrile, to displace the mesylate and form the desired ether linkage. google.com

Derivative TypeGeneral MethodKey Reagents
EstersAcylationAcyl chloride or anhydride, triethylamine/pyridine
EthersWilliamson Ether Synthesis (via Mesylate)1. Methanesulfonyl chloride, triethylamine2. Alcohol/Phenol, Cs₂CO₃ google.com

Oxidation Products: The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Mild oxidation, using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent such as dichloromethane, will typically yield the corresponding pyrazole-5-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol directly to the carboxylic acid, 3-methyl-1H-pyrazole-5-carboxylic acid. d-nb.info These oxidized derivatives are valuable intermediates for further synthetic transformations, such as amide bond formation from the carboxylic acid.

Reduction Products: While the hydroxymethyl group is already in a reduced state, "reduction" in this context can refer to its complete deoxygenation to a methyl group. This transformation would yield 3,5-dimethyl-1H-pyrazole. Such a deoxygenation can be accomplished through a two-step procedure, for instance, by converting the alcohol to a tosylate or halide, followed by reduction with a hydride reagent like lithium aluminum hydride or catalytic hydrogenation.

TransformationProduct TypeTypical Reagents
Mild OxidationAldehydePCC, DMP
Strong OxidationCarboxylic AcidKMnO₄, Jones Reagent d-nb.info
DeoxygenationMethyl Group1. TsCl/SOCl₂2. LiAlH₄

Substitutions on the Pyrazole Ring System

The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution, offering another avenue for structural modification. The electron-rich nature of the pyrazole ring facilitates reactions such as halogenation, nitrosation, and acylation at this position.

Common substitutions include:

Halogenation: The C4 position can be readily brominated or chlorinated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), leading to compounds such as (4-bromo-3-methyl-1H-pyrazol-5-yl)methanol. vulcanchem.com

Acylation: Friedel-Crafts type acylation reactions can introduce an acyl group at the C4 position, particularly in activated pyrazole systems like pyrazolones. rsc.org

Condensation Reactions: The C4 position of related pyrazolone (B3327878) tautomers is reactive towards aldehydes, leading to the formation of 4,4'-(arylmethylene)bis(pyrazolone) derivatives. academie-sciences.fr

Diazonium Coupling: The C4 position can react with diazonium salts to form brightly colored azo compounds, a reaction often used for derivatization and detection. rjpbcs.com

These substitutions introduce additional functional groups that can be used to further elaborate the molecular structure or to modulate the electronic properties and steric profile of the compound, thereby influencing its biological activity.

Introduction of Halogen and Alkyl Substituents

The introduction of halogen and alkyl groups onto the pyrazole ring can significantly influence the molecule's reactivity and potential applications.

Halogenation: The halogenation of pyrazole derivatives can be achieved using N-halosuccinimides. For instance, the reaction of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes with N-halosuccinimides in refluxing ethanol (B145695) provides a method for introducing halogens onto the pyrazole ring. mdpi.com Various solvents can be employed for halogenation reactions of pyrazoles, including carbon tetrachloride, ethanol, water, dimethylformamide (DMF), acetonitrile, dichloromethane, and tetrahydrofuran (THF). mdpi.com

Alkylation: Alkylation of pyrazoles can be performed under phase transfer catalysis (PTC) conditions. For example, N-alkyl-1H-pyrazol-3-one derivatives have been synthesized by alkylating the corresponding pyrazolyl pyrazolone with various alkylating agents in DMF. researchgate.net Another approach involves the reaction of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in methanol (B129727) in the presence of sodium hydroxide to yield alkylated derivatives. researchgate.net The synthesis of N-alkyl-1H-pyrazol-3-one derivatives has been accomplished through the alkylation of pyrazolyl pyrazolone using different alkylating agents in dimethylformamide (DMF) under phase transfer catalysis (PTC) conditions. researchgate.net

The following table summarizes some examples of alkylated pyrazole derivatives and their synthetic methods.

Compound NameSynthetic MethodReference
N-((3,5-dimethyl-1H-pyrazol-1-yl) methyl)pyridin-2-amineCondensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 2-aminopyridine. frontiersin.org
N-((3,5-dimethyl-1H-pyrazol-1-yl) methyl)-6-methylpyridin-2-amineCondensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 2-amino-6-methylpyridine. frontiersin.org
Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylateCondensation of ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate with imidazole. frontiersin.org
(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanolReduction of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate with lithium aluminum hydride (LAH). google.com

Structure-Function Relationship: The introduction of electron-donating groups, such as methyl groups, at the C3 position of the pyrazole ring has been shown to increase the basicity of the ring. mdpi.com Conversely, electron-withdrawing groups at the C5 position tend to stabilize the system. mdpi.com These electronic modifications can influence the reactivity of the pyrazole core and its ability to participate in further chemical transformations.

Synthesis of Other Heterocyclic Ring Fusions

The pyrazole scaffold serves as a versatile starting material for the synthesis of various fused heterocyclic systems. These fused rings can lead to novel compounds with unique properties.

Pyrazolo[3,4-b]pyridines: Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehydes with compounds containing an active methylene (B1212753) group is a common method for synthesizing pyrazolo[3,4-b]pyridines. semanticscholar.org For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with cyclohexanone (B45756) leads to the formation of 3-methyl-1-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine. semanticscholar.org

Pyrazolo[1,5-a]pyrimidines: These compounds can be synthesized by condensing 3(5)-aminopyrazoles with various reagents. beilstein-journals.org For instance, the reaction of 5-amino-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxamide with benzylidenemalononitrile (B1330407) in the presence of a basic catalyst yields a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. sapub.org

Pyrazolo[3,4-d]pyrimidines: The reaction of N-(3-methyl-1-phenyl-4-((phenylimino)methyl)-1H-pyrazol-5-yl)-1,1,1-triphenylphosphanimine with carbon dioxide or carbon disulfide can produce pyrazolo[3,4-d]pyrimidin-6-ones or pyrazolopyrimidines, respectively. semanticscholar.org

Pyrazolo[4',3':5,6]pyrano[3,2-e] Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[1,5-c]pyrimidines: These complex fused systems can be synthesized from 6-amino-1,4,5,6-tetrahydro-5-imino-3-methyl-1-phenyl-4-(p-chlorophenyl)pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine, which serves as a key intermediate. mdpi.com

The table below provides examples of fused heterocyclic systems derived from pyrazole precursors.

Fused HeterocycleSynthetic PrecursorReagent/MethodReference
Pyrazolo[3,4-b]pyridine5-Amino-1H-pyrazole-4-carbaldehydeAcetonitrile derivatives (Friedländer condensation) semanticscholar.org
Pyrazolo[1,5-a]pyrimidine3(5)-Aminopyrazoleβ-Ketoesters beilstein-journals.org
Pyrazolo[3,4-d]pyrimidineN-(3-methyl-1-phenyl-4-((phenylimino)methyl)-1H-pyrazol-5-yl)-1,1,1-triphenylphosphanimineCarbon dioxide semanticscholar.org
Pyrazolo[3,4-e]indolizine5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehydeMethylene active nitriles followed by intramolecular cyclization semanticscholar.org
3-methyl-1,5-dihydro-6H-oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-one3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azideMethanol (reflux) helsinki.fi

Synthesis of Poly-pyrazole Methanol Scaffolds

Poly-pyrazole methanol scaffolds, which consist of multiple pyrazole rings linked together, often through a central core, are of interest for their potential as ligands and in materials science.

A solventless synthesis approach has been developed for tris(pyrazolyl)phenylmethane ligands. This method involves the reaction of PhCCl3 with 3,5-dimethylpyrazole (B48361) (PzMe2) or pyrazole (Pz). mdpi.com The sterically crowded C6H5C(PzMe2)3 can undergo thermal transformation to form a bis(pyrazolyl)(p-pyrazolyl)phenylmethane derivative. mdpi.com

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) can be achieved through a one-pot pseudo five-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate (B1235776), and various aldehydes in water. academie-sciences.fr This reaction proceeds via the initial formation of 3-methyl-1H-pyrazol-5-ol, followed by a Knoevenagel condensation with the aldehyde and a subsequent Michael addition. academie-sciences.fr

The table below outlines the synthesis of some poly-pyrazole derivatives.

Compound NameSynthetic MethodReference
1,1',1''-(Phenylmethanetriyl)tris(3,5-dimethyl-1H-pyrazole)Reaction of PhCCl3 with 3,5-dimethylpyrazole in a solventless system. mdpi.com
4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)One-pot reaction of hydrazine hydrate, ethyl acetoacetate, and an aromatic aldehyde in water. academie-sciences.fr academie-sciences.fr
3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-oneNo synthetic details provided in the search results. sigmaaldrich.com

Exploration of Derivatives as Advanced Synthetic Intermediates

Derivatives of this compound are valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecules.

Pyrazole derivatives have a long-standing application in the agrochemical industry and are used as intermediates in the preparation of new biological materials. nih.gov The pyrazole ring is a key component in several commercially important pesticides. nih.gov

(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol can be converted to its mesylated derivative, which then serves as an electrophile in substitution reactions. For example, it can react with edaravone (B1671096) in the presence of a base to form a new C-O bond, linking the pyrazole and pyrazolone rings. google.com

Pyrazolo[3,4-b]pyridine-5-carbonyl azides are versatile intermediates that can undergo various transformations. For instance, upon heating in methanol, they can rearrange to form oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-ones. helsinki.fi

The functionalization of the pyrazole ring allows for a wide range of subsequent chemical modifications. For example, 5-aminopyrazoles substituted with arylamines and amides at positions 3 and 4 can undergo further post-functionalizations. mdpi.com Similarly, 3-amino-5-alkyl-1H-pyrazoles, synthesized from carboxylic acids, can be coupled with dichloropyrimidine to create N-substituted pyrazoles. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (3-methyl-1H-pyrazol-5-yl)methanol. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Table 1: Representative Geometric Parameters Calculated by DFT This table presents typical data obtained from DFT geometry optimization for a pyrazole (B372694) derivative. The values are illustrative.

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.35 Å
C3-C41.38 Å
C5-C(methanol)1.50 Å
Bond AngleN1-N2-C3112.0°
N2-C3-C4106.5°
Dihedral AngleC4-C5-C(methanol)-O65.0°

Understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for describing the chemical reactivity of this compound. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule. researchgate.net For this compound, an MEP map would typically show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, making them likely sites for protonation or coordination to metal ions. Positive potential (electron-deficient regions) would be expected around the hydrogen atoms, particularly the one on the hydroxyl group.

Table 2: Predicted Electronic Properties from DFT Calculations This table shows typical electronic properties derived from DFT analysis for a pyrazole derivative. The values are illustrative.

PropertyValue (illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment2.8 DMolecular polarity

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of the conformational landscape of this compound in various environments, such as in a solvent. mdpi.com These simulations can reveal the flexibility of the molecule, particularly the rotation of the hydroxymethyl group, and the stability of intermolecular interactions, such as hydrogen bonds, in a dynamic state. mdpi.comnih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions involving pyrazoles. researchgate.net By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. nih.govresearchgate.net For instance, the mechanism for the synthesis of the pyrazole ring itself, often via a [3+2] cycloaddition reaction, can be thoroughly investigated using DFT. researchgate.netuniovi.es Similarly, computational models could be employed to study the reaction mechanisms of this compound, such as its esterification or its participation in further heterocyclic syntheses, providing a detailed, step-by-step understanding that is crucial for optimizing reaction conditions and designing new synthetic routes. nih.gov

Applications in Materials Science

Precursor for Novel Materials Development

(3-methyl-1H-pyrazol-5-yl)methanol serves as a fundamental precursor for creating a diverse range of new materials. semanticscholar.orgbldpharm.com Its reactive hydroxymethyl group and the pyrazole (B372694) ring can be chemically modified to introduce various functionalities, leading to materials with specific and enhanced properties.

The pyrazole core is an electron-rich heterocyclic system, which makes its derivatives, including this compound, interesting for applications in electronics. While direct studies on the electronic properties of materials solely derived from this specific compound are not extensively detailed, the broader class of pyrazole-based materials is recognized for its potential in developing materials with specific electronic characteristics. smolecule.com The ability of the pyrazole ring to participate in π-π stacking interactions and to coordinate with metal centers can be exploited to construct conductive or semi-conductive materials. The modification of the hydroxymethyl group allows for the incorporation of this pyrazole unit into larger conjugated systems, which is a key strategy in the design of organic electronic materials.

Pyrazole derivatives are known to be suitable candidates for the development of new materials with specific optical properties. smolecule.com The pyrazole ring system can act as a chromophore or be part of a larger chromophoric system. By chemically modifying this compound, it is possible to tune the absorption and emission properties of the resulting materials. For instance, the introduction of different substituents on the pyrazole ring or the extension of the conjugated system can lead to materials that exhibit fluorescence or phosphorescence, making them potentially useful for applications in sensors, imaging, and light-emitting devices. Research on related pyrazole compounds has shown that their supramolecular arrangements can significantly influence their luminescent and fluorescent properties. mdpi.com

Role in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a pyrazole ring, makes it a valuable component in polymer chemistry.

The hydroxymethyl group of this compound can readily participate in various polymerization reactions. For example, it can undergo esterification or etherification reactions to form polyester (B1180765) or polyether chains, respectively. The pyrazole ring, with its two nitrogen atoms, can also be involved in polymerization processes. For instance, it can react with appropriate comonomers to form polyamides or polyurethanes. The incorporation of the pyrazole unit into the polymer backbone can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. While specific examples of using this compound as a monomer are not extensively documented in the provided search results, the chemistry of related pyrazole derivatives suggests its high potential in this area. For example, zinc complexes with ligands derived from pyrazole have been used as catalysts for the ring-opening polymerization of cyclic esters like poly(ε-caprolactone) (PCL) and poly(lactide) (PLA). researchgate.net

The ability of the pyrazole ring to form coordination bonds with metal ions or to participate in hydrogen bonding makes this compound a potential cross-linking agent. When incorporated into a polymer chain, the pyrazole units can act as sites for cross-linking, leading to the formation of three-dimensional polymer networks. These networks can exhibit enhanced mechanical properties, thermal stability, and solvent resistance compared to their linear counterparts. The use of pyrazole-containing ligands in the formation of coordination polymers demonstrates the principle of using the pyrazole moiety as a linking unit. mdpi.com

Integration into Self-Assembly and Supramolecular Architectures

Supramolecular chemistry, which involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating complex functional materials. nih.gov this compound is well-suited for integration into such systems due to its capacity for hydrogen bonding and metal coordination.

The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), facilitating the formation of predictable and robust hydrogen-bonded networks. researchgate.net Furthermore, the nitrogen atoms of the pyrazole ring can coordinate to metal centers, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These self-assembled structures can exhibit a wide range of interesting properties, including porosity, catalysis, and specific recognition capabilities. The study of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes highlights how the self-assembly of pyrazole-containing molecules can be influenced by small structural changes, leading to different supramolecular arrangements. mdpi.com The formation of figure-eight- and Z-shaped metallocycles from rhenium-pyrazolyl-based components further illustrates the versatility of pyrazole derivatives in creating complex supramolecular structures. acs.org

Future Directions and Emerging Research Areas

Advanced Synthetic Methodologies and Flow Chemistry Integration

The synthesis of pyrazole (B372694) derivatives, while well-established, often faces challenges related to efficiency, safety, and scalability using conventional batch methods. mdpi.comresearchgate.net Future research is increasingly directed towards advanced synthetic methodologies, with a particular emphasis on flow chemistry, to overcome these limitations.

Flow chemistry, or continuous flow processing, performs chemical reactions in a continuously flowing stream, offering superior control over reaction parameters like temperature and pressure, which leads to improved safety, higher yields, and enhanced product purity. mdpi.comresearchgate.netscilit.com This technology is particularly advantageous for synthesizing pyrazole derivatives, as it can significantly reduce long reaction times and address safety concerns associated with certain reagents. mdpi.comgalchimia.com For instance, a two-stage flow synthesis of pyrazoles from acetophenones demonstrated a significant reduction in reaction time and high yields. galchimia.com Another study highlighted a flow process that allowed for the safe generation of gram quantities of pyrazoles by managing the release of nitrogen gas. mdpi.com

The integration of flow chemistry into the synthesis of (3-methyl-1H-pyrazol-5-yl)methanol and its analogues promises more efficient, scalable, and environmentally friendly processes. mdpi.com This approach facilitates the rapid optimization of reaction conditions and can be automated, accelerating the discovery and development of new compounds. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

FeatureConventional Batch SynthesisFlow Chemistry Synthesis
Reaction Time Often long, can be several hours to days. mdpi.comSignificantly reduced, sometimes to minutes. mdpi.comgalchimia.com
Scalability Can be challenging and may require re-optimization. mdpi.comMore straightforward and efficient scale-up. mdpi.comrsc.org
Safety Higher risks with exothermic reactions or hazardous intermediates. scilit.comEnhanced safety through better thermal control and smaller reaction volumes. mdpi.comresearchgate.net
Process Control Limited control over mixing and temperature gradients. scilit.comPrecise control over reaction parameters. researchgate.netscilit.com
Yield & Purity Can be variable, with potential for side products. mdpi.comOften results in higher yields and improved purity. researchgate.net

This table provides a generalized comparison based on findings in pyrazole synthesis.

Identification of Novel Biological Targets and Therapeutic Pathways

The pyrazole nucleus is a cornerstone in many clinically approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ijrpr.comresearchgate.netmdpi.com Future research on this compound derivatives will focus on identifying novel biological targets and elucidating new therapeutic pathways.

The structural versatility of the pyrazole ring allows for fine-tuning to target specific proteins and enzymes involved in disease progression. researchgate.net Recent studies on various pyrazole compounds have identified several promising targets:

Kinase Inhibition: Many pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial in cancer cell signaling. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). mdpi.comfrontiersin.org Novel derivatives of this compound could be designed to act as potent and selective kinase inhibitors. frontiersin.org

Apoptosis Induction: Research has shown that some pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2 or by causing DNA damage. nih.gov This presents a key area for developing new anticancer agents based on the this compound scaffold.

Enzyme Inhibition: Pyrazole derivatives have shown inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2) for anti-inflammatory effects and soluble epoxide hydrolase (sEH), which is involved in regulating blood pressure and inflammation. nih.govresearchgate.net Exploring the inhibitory potential of this compound derivatives against these and other enzymes could lead to new treatments for a variety of conditions.

Osteoclastogenesis Inhibition: Recent findings indicate that certain pyrazole derivatives can inhibit osteoclastogenesis, the process of bone resorption, suggesting their potential as therapeutic agents for osteoporosis. acs.org

Table 2: Selected Biological Targets for Pyrazole-Based Compounds

Target ClassSpecific Target(s)Potential Therapeutic ApplicationReference(s)
Protein Kinases EGFR, VEGFR-2, CDK2Cancer mdpi.comfrontiersin.org
Apoptotic Proteins Bcl-2Cancer nih.gov
Inflammatory Enzymes COX-2, MAO-BInflammation, Neurological Disorders nih.gov
Other Enzymes Soluble Epoxide Hydrolase (sEH)Hypertension, Inflammation researchgate.net
Cellular Processes OsteoclastogenesisOsteoporosis acs.org

This table summarizes potential targets based on research into various pyrazole derivatives.

Nanomaterials and Nanotechnology Applications

The intersection of pyrazole chemistry and nanotechnology is an emerging field with significant promise. ijrpr.comresearchgate.net The unique properties of this compound can be leveraged by incorporating it into nanomaterials for a variety of applications, from catalysis to drug delivery.

The use of nanoparticles as catalysts in the synthesis of pyrazole derivatives has been shown to be a green and efficient methodology. researchgate.netresearchgate.net Magnetic nanoparticles, for instance, can be functionalized and used as reusable catalysts, simplifying product purification and reducing waste. researchgate.netsamipubco.com

Conversely, pyrazole derivatives themselves can be used to create functionalized nanoparticles. For example, pyrazole-enriched cationic nanoparticles have been developed as potent antibacterial agents, overcoming the solubility issues of the parent compound. nih.gov This approach could be applied to this compound to enhance its bioavailability and therapeutic efficacy. Future research may explore the development of this compound-based nanomaterials for:

Targeted Drug Delivery: Encapsulating therapeutic agents within pyrazole-functionalized nanoparticles could enable targeted delivery to specific cells or tissues, improving treatment outcomes and reducing side effects. ijrpr.comnih.gov

Advanced Catalysis: Using this compound as a ligand to create nanoparticle-supported catalysts for organic synthesis. researchgate.net

Sensing and Imaging: Developing pyrazole-containing nanomaterials that can act as sensors or contrast agents for medical diagnostics.

Interdisciplinary Research at the Chemistry-Biology-Materials Interface

The future of research involving this compound lies in fostering interdisciplinary collaborations that bridge chemistry, biology, and materials science. researchgate.net The inherent versatility of the pyrazole scaffold makes it an ideal candidate for projects that require a combination of synthetic accessibility, biological activity, and unique material properties. mdpi.comijrpr.com

This interdisciplinary approach can lead to innovations in several areas:

Functional Materials: The pyrazole ring's ability to coordinate with metal ions can be exploited in materials science to create novel polymers, metal-organic frameworks (MOFs), or energetic materials with tailored properties. ijrpr.comrsc.org For example, research into isomer-driven pyrazole frameworks has highlighted their potential in developing next-generation high-energy materials with enhanced performance and safety. rsc.org

Agrochemicals: Pyrazole derivatives have long been used in the agrochemical industry as herbicides and fungicides. Current time information in Vanderburgh County, US.rjptonline.org Interdisciplinary research could lead to the development of more effective and environmentally benign agrochemicals based on the this compound structure.

Biomaterials: Combining the biological compatibility of certain pyrazole derivatives with polymer chemistry could lead to the creation of new biomaterials for tissue engineering, medical implants, or controlled-release systems.

By integrating knowledge from these diverse fields, researchers can unlock novel applications for this compound that would be unattainable from a single-discipline perspective.

Q & A

Q. What are the common synthetic routes for preparing (3-methyl-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of the pyrazole core. For example, 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol can be synthesized via condensation reactions, followed by reduction or oxidation steps to introduce the methanol group . Reaction conditions such as temperature (e.g., reflux in glacial acetic acid), solvent choice (tetrahydrofuran or ethanol), and stoichiometric ratios of reagents (e.g., sodium hydride as a base) critically affect yield and purity. For instance, sodium borohydride reduction under controlled pH (5–7) is preferred to avoid over-reduction .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming the pyrazole backbone and methanol group. The pyrazole C-H protons resonate at δ 6.1–6.3 ppm (singlet), while the methanol proton appears as a broad peak at δ 4.5–5.0 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 112.13 for the parent compound) and detects fragmentation patterns .
  • FTIR : Identifies O-H stretching (3200–3500 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use propan-2-ol or ethanol/water mixtures to isolate crystalline products, achieving >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves polar byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P2₁) of related pyrazole derivatives show hydrogen-bonding networks (N-H···O, O-H···N) critical for lattice stability . WinGX and ORTEP visualize anisotropic displacement ellipsoids and generate CIF files for publication .

Q. How do ADME parameters guide the selection of this compound derivatives for pharmacological studies?

Methodological Answer:

  • Absorption : LogP values (<2.5) predict moderate lipophilicity, favoring intestinal absorption .
  • Metabolism : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess metabolic stability .
  • Excretion : Renal clearance is estimated via molecular weight (<500 Da) and polar surface area (<140 Ų) .

Q. How can contradictory data in synthetic yields or bioactivity be systematically addressed?

Methodological Answer:

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, sodium hydride vs. potassium carbonate in THF may alter yields by 15–20% .
  • Bioactivity Validation : Reproduce assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ ± SEM) to resolve outliers .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound derivatives?

Methodological Answer: Graph set analysis (e.g., R₂²(8) motifs) classifies hydrogen-bonding patterns. For example, O-H···N interactions between the methanol group and pyrazole nitrogen stabilize the crystal lattice, as seen in monoclinic structures .

Q. How do DFT studies enhance understanding of the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2–4.5 eV), predicting reactivity. Mulliken charges reveal electron-rich pyrazole nitrogen sites prone to electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.